

Application Notes and Protocols for C18:1 Ceramide-d7 in Cancer Research

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Compound of Interest

Compound Name: C18:1 Ceramide-d7

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Harnessing C18:1 Ceramide-d7 to Unravel Altered Ceramide Metabolism in Cancer

Audience: Researchers, scientists, and drug development professionals.

Introduction: Ceramide, a central hub in sphingolipid metabolism, plays a pivotal role in cellular signaling, governing processes such as apoptosis, cell cycle arrest, and autophagy. In the context of cancer, the metabolism of ceramides is frequently dysregulated. Specifically, C18:1 ceramide, synthesized by ceramide synthase 1 (CerS1), has emerged as a critical tumor-suppressive lipid. Reduced levels of C18 ceramide have been correlated with tumor progression, metastasis, and poor prognosis in various cancers, including head and neck, breast, and glioma.[1][2] **C18:1 Ceramide-d7**, a deuterated analog of C18:1 ceramide, serves as an indispensable tool for the accurate quantification of endogenous C18:1 ceramide levels in biological samples. Its identical chemical properties and distinct mass allow it to be used as an internal standard in mass spectrometry-based lipidomics, enabling precise measurement of alterations in ceramide metabolism in cancer.

Quantitative Data on C18 Ceramide in Cancer

The following tables summarize quantitative data from studies investigating C18 ceramide levels in different cancer types. This data highlights the significant alterations in C18 ceramide metabolism in cancerous tissues compared to normal tissues.

Table 1: C18:0 Ceramide Levels in Breast Cancer Tissues

Tissue Type	C18:0 Ceramide Level (pmol/mg tissue)	Fold Change (Tumor vs. Normal)	Reference
Normal Breast Tissue	~50	-	[3]
Benign Breast Tumor	~255	5.1	[3]
Malignant Breast Tumor	~260	5.2	[3]

Table 2: C18:1 and C18:0 Ceramide Levels in Breast Cancer

Tissue Type	C18:1 Ceramide (pmol/mg tissue)	C18:0 Ceramide (pmol/mg tissue)	Reference
Normal Breast Tissue	~10	~40	[4][5]
Peri-tumor Tissue	~20	~100	[5]
Breast Cancer Tissue	~25	~120	[4][5]

Table 3: Relative C18-Ceramide Levels in Human Glioma

Tissue Type	Relative C18-Ceramide Abundance	p-value (vs. Control)	Reference
Control (Non-tumor)	High	-	[6]
Glioma	Low	< 0.001	[6]

Table 4: Ceramide Synthase 1 (CerS1) Expression and Prognosis in Oral Squamous Cell Carcinoma (OSCC)

CERS1 Expression Level	Patient Survival	Tumor Stage (T)	Clinical Stage	Reference
High	Longer	Lower (p=0.043)	Lower (p=0.004)	[7]
Low	Shorter	Higher	Higher	[7]

Experimental Protocols

Protocol 1: Quantification of C18:1 Ceramide in Biological Samples using LC-MS/MS

This protocol outlines the general steps for the quantitative analysis of C18:1 ceramide in cell or tissue samples using **C18:1 Ceramide-d7** as an internal standard.

Materials:

- **C18:1 Ceramide-d7** internal standard
- Solvents: Chloroform, Methanol, Water (LC-MS grade)
- Phosphate-buffered saline (PBS)
- Homogenizer
- Centrifuge
- Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

Procedure:

- Sample Preparation:
 - For adherent cells: Wash cells with ice-cold PBS, scrape them into a tube, and centrifuge to obtain a cell pellet.
 - For tissue samples: Weigh the frozen tissue and homogenize it in ice-cold PBS.

- Lipid Extraction (Bligh and Dyer Method):
 - To the cell pellet or tissue homogenate, add a known amount of **C18:1 Ceramide-d7** internal standard.
 - Add a mixture of chloroform:methanol (1:2, v/v) and vortex thoroughly.
 - Add chloroform and water to induce phase separation.
 - Centrifuge to separate the layers. The lower organic phase contains the lipids.
 - Carefully collect the lower organic phase and dry it under a stream of nitrogen.
- Sample Reconstitution:
 - Reconstitute the dried lipid extract in a suitable solvent for LC-MS/MS analysis (e.g., methanol or a mixture of mobile phase solvents).
- LC-MS/MS Analysis:
 - Inject the reconstituted sample into the LC-MS/MS system.
 - Liquid Chromatography (LC): Separate the lipids using a C18 reverse-phase column with a gradient of mobile phases (e.g., water with formic acid and acetonitrile/isopropanol with formic acid).
 - Mass Spectrometry (MS/MS): Analyze the eluting lipids using electrospray ionization (ESI) in positive ion mode. Use Multiple Reaction Monitoring (MRM) to detect the specific precursor-to-product ion transitions for both endogenous C18:1 ceramide and the **C18:1 Ceramide-d7** internal standard.
- Data Analysis:
 - Quantify the amount of endogenous C18:1 ceramide by comparing the peak area of its specific transition to the peak area of the known amount of **C18:1 Ceramide-d7** internal standard.

Protocol 2: Stable Isotope Tracing of Ceramide Metabolism

This protocol provides a framework for using stable isotope-labeled precursors to trace the de novo synthesis of ceramides in cancer cells.

Materials:

- Stable isotope-labeled precursor (e.g., $^{13}\text{C}_{16}$ -palmitate or ^{13}C -serine)
- Cell culture medium and reagents
- LC-MS/MS system

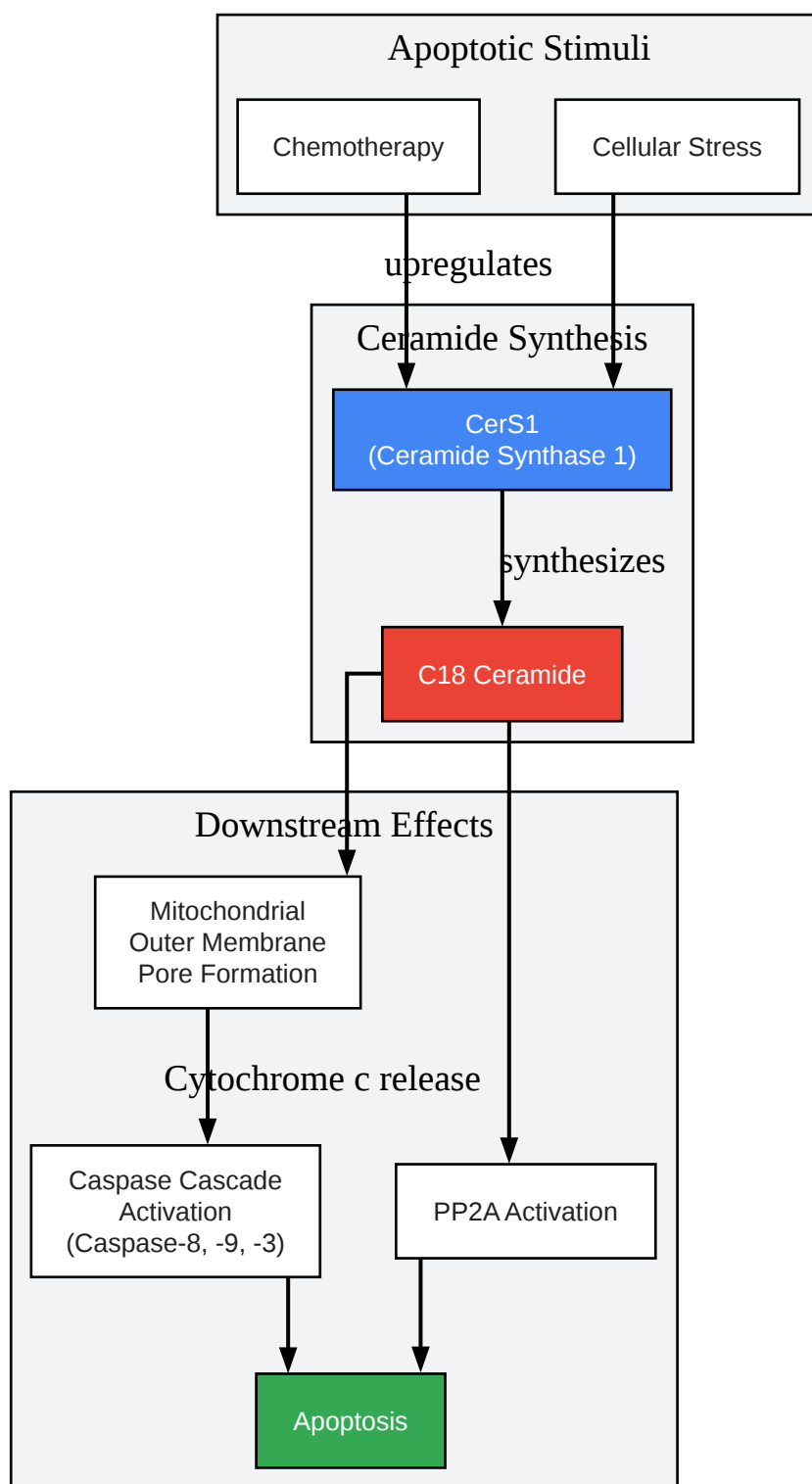
Procedure:

- Cell Culture and Labeling:
 - Culture cancer cells to the desired confluency.
 - Replace the standard culture medium with a medium containing the stable isotope-labeled precursor.
 - Incubate the cells for a defined period to allow for the incorporation of the label into newly synthesized lipids.
- Sample Collection and Lipid Extraction:
 - At various time points, harvest the cells.
 - Perform lipid extraction as described in Protocol 1, adding **C18:1 Ceramide-d7** as an internal standard for quantification.
- LC-MS/MS Analysis:
 - Analyze the lipid extracts by LC-MS/MS.

- In addition to quantifying total C18:1 ceramide, monitor the mass isotopologue distribution to determine the incorporation of the stable isotope into the ceramide backbone.
- Metabolic Flux Analysis:
 - Calculate the rate of de novo ceramide synthesis based on the rate of incorporation of the stable isotope label over time.

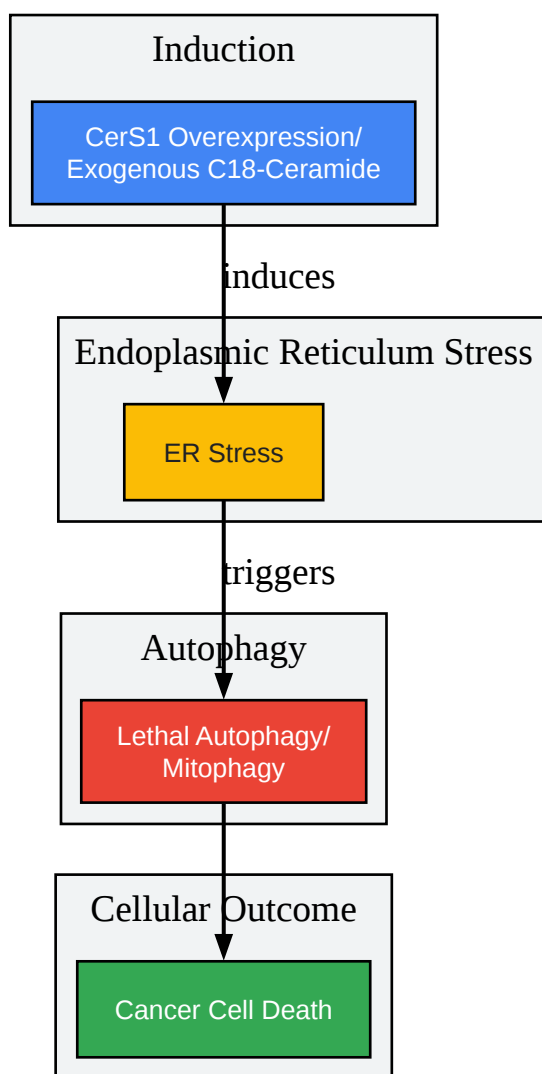
Visualizations

Signaling Pathways and Experimental Workflows



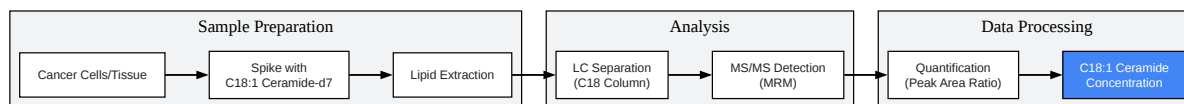
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Caption: C18 Ceramide-Mediated Apoptosis Signaling Pathway.



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Caption: C18 Ceramide-Induced Lethal Mitophagy in Cancer Cells.



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Caption: Experimental Workflow for Quantitative Lipidomics.

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